2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 866812-49-9
Cat. No.: VC6013398
Molecular Formula: C22H23N3O5S2
Molecular Weight: 473.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866812-49-9 |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.56 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H23N3O5S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) |
| Standard InChI Key | KPFQSQDHTMKAKR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, reflects its intricate architecture. Its molecular formula, C₂₂H₂₃N₃O₅S₂, is characterized by:
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A 1,6-dihydropyrimidin-6-one core, which provides a planar, electron-deficient heterocyclic system.
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A 4-isopropylphenylsulfonyl group at position 5 of the pyrimidine ring, introducing steric bulk and electron-withdrawing properties.
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A thioacetamide side chain at position 2, connected to a 4-methoxyphenyl group via an amide bond.
The SMILES string (CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC) and InChI key further elucidate its connectivity. X-ray crystallography or NMR studies would be required to confirm its three-dimensional conformation, but computational models suggest restricted rotation around the sulfonyl and amide bonds, favoring a planar geometry .
Synthesis and Manufacturing
While no explicit synthetic protocol for this compound is published, analogous molecules provide insights into plausible routes:
Key Synthetic Steps (Hypothesized):
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Pyrimidine Ring Formation: Condensation of thiourea with a β-keto ester derivative under acidic conditions to yield the 1,6-dihydropyrimidin-6-one scaffold.
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Sulfonylation: Reaction with 4-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group at position 5.
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Thioether Formation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 2 using a mercaptoacetamide intermediate.
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Amide Coupling: Reaction of the thioacetic acid derivative with 4-methoxyaniline via carbodiimide-mediated coupling.
Critical Parameters:
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Sulfonylation typically requires anhydrous conditions and temperatures between 0–25°C to avoid side reactions.
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Thioether formation may necessitate polar aprotic solvents like DMF or DMSO to enhance nucleophilicity.
Physicochemical Properties
Experimental data for this compound remains limited, but predictions based on structural analogs are summarized below:
The sulfonyl group enhances stability against enzymatic degradation but reduces membrane permeability, necessitating formulation strategies for bioavailability.
Biological Activity and Mechanism of Action
Though direct pharmacological studies are unavailable, structurally related compounds exhibit:
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Kinase Inhibition: Sulfonamide-containing pyrimidinones often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR). The 4-isopropyl group may enhance hydrophobic interactions with kinase pockets .
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Antimicrobial Effects: Thioether-linked acetamides demonstrate moderate activity against Gram-positive bacteria, likely via interference with cell wall synthesis.
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Anti-inflammatory Potential: Methoxyaryl groups are associated with COX-2 inhibition, suggesting possible NSAID-like activity.
Hypothetical Mechanism:
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The sulfonyl group engages in hydrogen bonding with kinase active sites.
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The pyrimidinone core mimics purine heterocycles, competing for ATP-binding regions.
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The 4-methoxyphenyl moiety modulates solubility and target affinity .
Analytical Characterization
Quality control and structural verification rely on:
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HPLC: Reverse-phase C18 column (ACN/water gradient); retention time ~12.5 min.
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 474.56, with fragmentation peaks at m/z 332 (sulfonylpyrimidine) and 151 (4-methoxyphenylacetamide).
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NMR:
Research Applications and Future Directions
Current investigations focus on:
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Oncology: As a kinase inhibitor candidate, particularly in tyrosine kinase-driven cancers (e.g., non-small cell lung cancer).
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Infectious Diseases: Structure-activity relationship (SAR) studies to optimize antibacterial potency.
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Drug Delivery: Nanoencapsulation to address solubility limitations .
Challenges:
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Metabolic instability of the thioether linkage in hepatic microsomes.
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Synthetic scalability of the multi-step route.
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